L-Methionine, L-tryptophyl-

Descripción general

Descripción

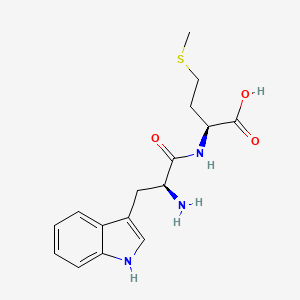

L-Methionine, L-tryptophyl- is a peptide with the molecular formula C16H21N3O3S . It is also known by other names such as Trp-Met and H-Trp-Met-OH . The molecular weight of this compound is 335.4 g/mol .

Synthesis Analysis

The production of L-Methionine has been studied extensively. One approach involves the dynamic deregulation of metabolism with engineered nonauxotroph Escherichia coli . The biosynthesis pathway of L-Methionine was regulated based on previous studies. The biosynthesis pathway of L-Lysine, a competitive pathway and an essential amino acid for cell growth, was first repaired by complementation of the lysA gene in situ on the genome. Then, the in situ promoter was replaced with the dynamically regulated promoter P fliA to construct a nonauxotroph strain .Molecular Structure Analysis

The molecular structure of L-Methionine, L-tryptophyl- includes a total of 45 bonds. There are 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The decomposition and oxidation of methionine and tryptophan following irradiation with a nonequilibrium plasma jet have been studied . The concentrations of both species increased with plasma-irradiation time .Aplicaciones Científicas De Investigación

Antifungal Activities

L-Methionine has been found to have significant antifungal activities. In a study, it was found that L-Methionine had significant inhibitory effects on the mycelial growth and spore germination of Botrytis cinerea, a common postharvest fungal disease in fruit and vegetables . The inhibitory effects were enhanced with increasing L-Methionine concentration .

Cell Membrane Permeability

L-Methionine treatment increased the leakage of Botrytis cinerea electrolytes, proteins, and nucleic acids . This suggests that L-Methionine can affect cell membrane permeability.

Cell Morphology

Scanning electron microscopy results verified that the morphology of hyphae was damaged, deformed, dented, and wrinkled after treatment with L-Methionine . This indicates that L-Methionine can affect cell morphology.

Lipid Peroxidation

The experiment involving propidium iodide staining and malondialdehyde content assay confirmed that L-Methionine treatment could lead to cell membrane rupture and lipid peroxidation . This suggests that L-Methionine has a role in lipid peroxidation.

Postharvest Disease Control

Fruit inoculation experiments displayed that L-Methionine treatments significantly inhibited the occurrence and development of gray mold in postharvest cherry tomato . Therefore, treatment with L-Methionine might be an effective means to control postharvest gray mold in fruit and vegetables .

Biomedical Applications

Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Methionine holds immense potential for biomedical applications .

Mecanismo De Acción

- Its primary targets include enzymes and pathways related to protein synthesis, methylation, and antioxidant defense .

- The kynurenine pathway also involves L-Methionine, leading to the production of kynurenine metabolites .

- L-Methionine’s effects include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

The decomposition and oxidation of methionine and tryptophan following irradiation with a nonequilibrium plasma jet have potential applications for killing cancer cells . This suggests that the study of L-Methionine, L-tryptophyl- could have significant implications for the development of new cancer treatments.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZABQIRMYTKCF-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427226 | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Methionine, L-tryptophyl- | |

CAS RN |

21438-63-1 | |

| Record name | L-Tryptophyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

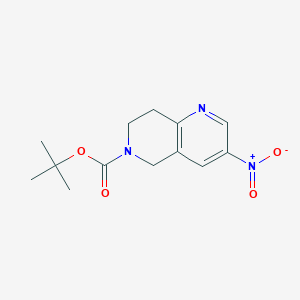

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)